{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
The compound “{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical with the IUPAC name [5-(4-methoxyphenyl)-3-isoxazolyl]methanamine hydrochloride . It has a molecular weight of 240.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . The empirical formula is C11H12N2O2 .Scientific Research Applications
Antimicrobial Activity : A study by Banpurkar, Wazalwar, and Perdih (2018) investigated the antimicrobial properties of 3-methyl-4 H -isoxazol-5-one derivatives. They found that these compounds, synthesized through green chemistry, exhibited significant activity against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).
Anticancer Evaluation : Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of isoxazole derivatives and tested them for their anticancer activity against various human cancer cell lines. These compounds showed good to moderate activity, indicating their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Synthesis and Characterization for Cancer Treatment : Ghani and Alabdali (2022) focused on the synthesis of a tetrazole-triazole compound interacting with gold (III) and nickel (II) metal ions. This study showed that the gold(III) complex had higher cytotoxicity against a breast cancer cell line, suggesting potential applications in cancer therapy (Ghani & Alabdali, 2022).
Sonochemical Synthesis : Safari, Ahmadzadeh, and Zarnegar (2016) explored the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using ultrasound irradiation. This method, which is eco-friendly and efficient, highlights the potential of isoxazoles in green chemistry (Safari, Ahmadzadeh, & Zarnegar, 2016).
Synthesis for Bioactivity Analysis : Rajanarendar, Karunakar, and Ramu (2006) synthesized a series of isoxazole derivatives and evaluated their antimicrobial activities. Their findings support the potential of these compounds in developing new antimicrobial agents (Rajanarendar, Karunakar, & Ramu, 2006).
Eco-friendly Synthesis of Isoxazoles : Jia, Su, Yu, Du, and Mei (2021) developed an eco-friendly method for synthesizing isoxazoles, highlighting the versatility of isoxazole compounds in sustainable chemistry (Jia, Su, Yu, Du, & Mei, 2021).
Safety and Hazards
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11;/h2-6H,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVSZIPKQHNQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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